molecular formula C6H10ClN3O2S B6596823 ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride CAS No. 1803607-44-4

ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride

Cat. No. B6596823
CAS RN: 1803607-44-4
M. Wt: 223.68 g/mol
InChI Key: KNRBJKRLHWKZQH-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride, also known as EAMTCH, is an organic compound that has been widely used in various scientific research applications. It has been used as an inhibitor in the synthesis of many organic compounds, as an antidote for various toxins, and as an anti-inflammatory agent. EAMTCH has also been studied for its potential use in the treatment of a variety of diseases and conditions.

Scientific Research Applications

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride has been widely used in various scientific research applications. It has been used as an inhibitor in the synthesis of many organic compounds, as an antidote for various toxins, and as an anti-inflammatory agent. It has also been studied for its potential use in the treatment of a variety of diseases and conditions.

Mechanism of Action

The exact mechanism of action of ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the synthesis of organic compounds. It is also believed to act as an antioxidant and anti-inflammatory agent, and to have some antifungal and antibacterial activity.
Biochemical and Physiological Effects
ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of organic compounds, to act as an antioxidant and anti-inflammatory agent, and to have some antifungal and antibacterial activity. It has also been found to have some anti-cancer and anti-viral activity.

Advantages and Limitations for Lab Experiments

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride is toxic and should be handled with care. It is also important to note that ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride is not approved for use in humans or animals, and should only be used in laboratory experiments.

Future Directions

The potential applications of ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride are still being explored, and there are a number of possible future directions for research. These include further studies on its mechanism of action, the development of new synthesis methods, and the exploration of its potential use in the treatment of a variety of diseases and conditions. Additionally, further research into the biochemical and physiological effects of ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride could lead to the development of new and improved therapeutic agents. Finally, further research could also lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride is a two-step process. The first step involves the reaction of ethyl 3-aminomethyl-1,2,4-thiadiazole-5-carboxylate with hydrochloric acid. This reaction produces ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride. The second step involves the purification of the product to obtain a pure sample of ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride.

properties

IUPAC Name

ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c1-2-11-6(10)5-8-4(3-7)9-12-5;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRBJKRLHWKZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride

CAS RN

1803607-44-4
Record name 1,2,4-Thiadiazole-5-carboxylic acid, 3-(aminomethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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